

Application Notes and Protocols for Measuring ADX71743 Binding Affinity to mGlu7

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Compound of Interest

Compound Name: ADX71743

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Introduction

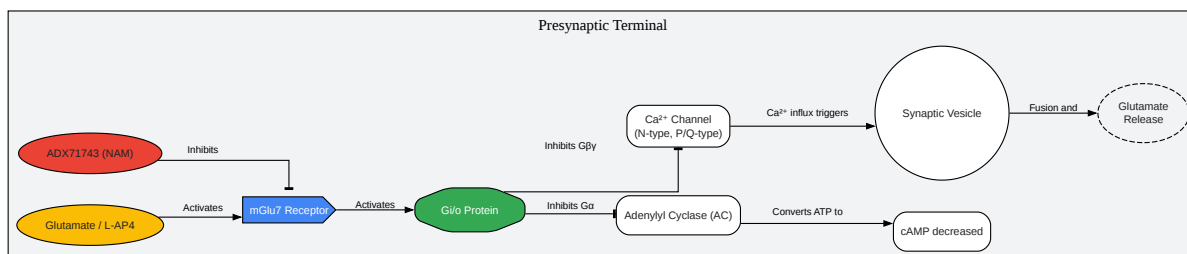
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).^{[1][2]} mGlu7, a Class C G-protein coupled receptor (GPCR), is predominantly expressed presynaptically in the central nervous system and plays a crucial role in the modulation of synaptic transmission and neuronal excitability.^{[3][4]} Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery.^[2]

These application notes provide detailed protocols for measuring the binding affinity of **ADX71743** to mGlu7, a critical step in characterizing its pharmacological properties. The described methods include both direct binding assays and functional assays that assess the downstream consequences of receptor modulation.

Signaling Pathway of mGlu7

mGlu7 is canonically coupled to the Gi/o G-protein pathway. Upon activation by an agonist like L-glutamate or the synthetic agonist L-2-amino-4-phosphonobutyric acid (L-AP4), the G α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunits can directly modulate the activity of ion channels, such as inhibiting N-type and P/Q-type calcium channels. **ADX71743**, as a NAM, does not bind to the orthosteric

glutamate binding site but to a distinct allosteric site on the receptor, reducing the affinity and/or efficacy of orthosteric agonists.



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Caption: mGlu7 signaling pathway and the inhibitory effect of **ADX71743**.

Quantitative Data Summary

The following table summarizes the reported binding affinity and functional potency of **ADX71743** for mGlu7 from various assays.

Assay Type	Parameter	Value	Agonist Used	Cell Line / Preparation	Reference
Functional Assay (in-house cell lines)	IC ₅₀	300 nM	-	In-house cell lines	
Functional Assay (vs. Glutamate)	IC ₅₀	22 nM	EC ₈₀ of Glutamate	-	
Functional Assay (vs. L-AP4)	IC ₅₀	125 nM	EC ₈₀ of L-AP4	-	
Electrophysiology (Reversal of L-AP4 depression)	-	11% reversal at 0.1 µM, 20% reversal at 10 µM	300 µM L-AP4	Hippocampal slices	

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of **ADX71743** for mGlu7 by measuring its ability to displace a known radiolabeled ligand.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Materials:

- Membrane Preparation: Membranes from cells stably expressing recombinant human or rat mGlu7.
- Radioligand: A suitable radiolabeled antagonist for mGlu7 (e.g., [³H]-labeled antagonist).

- Test Compound: **ADX71743**.
- Non-specific Binding Control: A high concentration of a non-labeled mGlu7 antagonist.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
- Scintillation Cocktail.
- Microplate Scintillation Counter.

Protocol:

- Membrane Preparation:
 - Homogenize cells expressing mGlu7 in ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and re-centrifuge.
 - Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
- Assay Setup (in a 96-well plate):
 - Total Binding wells: Add membrane preparation, radioligand (at a concentration near its K_d), and assay buffer.
 - Non-specific Binding wells: Add membrane preparation, radioligand, and a saturating concentration of the non-labeled antagonist.
 - Competition wells: Add membrane preparation, radioligand, and varying concentrations of **ADX71743**.

- Incubation:
 - Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
- Filtration:
 - Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Detection:
 - Dry the filter plate.
 - Add scintillation cocktail to each well.
 - Count the radioactivity in a microplate scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of **ADX71743** to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of **ADX71743** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGlu7. As a NAM, **ADX71743** will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Workflow:

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